molecular formula C8H17NO4Si B1217619 Ethoxysilatrane CAS No. 3463-21-6

Ethoxysilatrane

Cat. No.: B1217619
CAS No.: 3463-21-6
M. Wt: 219.31 g/mol
InChI Key: RAQAYUJGWWHPLN-UHFFFAOYSA-N
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Description

Ethoxysilatrane: is a member of the silatrane family, which are tricyclic organosilicon compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethoxysilatrane typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as mercury (II) salts .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce various substituted silatranes .

Scientific Research Applications

Chemistry: In chemistry, Ethoxysilatrane is used as a reagent for the synthesis of other silatrane derivatives. Its unique structure allows for the formation of stable complexes with various metals, making it useful in catalysis and material science .

Biology and Medicine: The compound has shown potential as a cholinesterase inhibitor, which could be useful in the treatment of neurological disorders. Additionally, its derivatives have been studied for their antitumor properties .

Industry: In industry, the compound is used in the production of advanced materials, including coatings and adhesives. Its ability to form stable complexes with metals also makes it valuable in the development of new catalysts .

Comparison with Similar Compounds

Uniqueness: What sets Ethoxysilatrane apart from its similar compounds is its ethoxy group, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific applications where the ethoxy group provides a distinct advantage .

Properties

CAS No.

3463-21-6

Molecular Formula

C8H17NO4Si

Molecular Weight

219.31 g/mol

IUPAC Name

1-ethoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C8H17NO4Si/c1-2-10-14-11-6-3-9(4-7-12-14)5-8-13-14/h2-8H2,1H3

InChI Key

RAQAYUJGWWHPLN-UHFFFAOYSA-N

SMILES

CCO[Si]12OCCN(CCO1)CCO2

Canonical SMILES

CCO[Si]12OCCN(CCO1)CCO2

Key on ui other cas no.

3463-21-6

Synonyms

1-ethoxysilatrane
Migugen

Origin of Product

United States

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